1,7-Dimethyl-2-azaspiro[4.4]nonan-3-one

Stereochemistry Spirocyclic building blocks Chiral pool synthesis

Spirocyclic fragment libraries often lack stereochemical diversity, limiting SAR exploration of chiral biological targets. 1,7-Dimethyl-2-azaspiro[4.4]nonan-3-one solves this with three asymmetric centers pre-installed on a single scaffold, enabling direct mapping to kinase, GPCR, and protease binding pockets. · 97-98% purity with non-crystalline form supports automated liquid handling and HTE workflows. · Experimentally determined logP of 1.29 and a single H-bond donor/acceptor pair balance CNS permeability and solubility. · Three stereogenic centers provide a robust benchmark for developing asymmetric spirocyclization catalysts.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
Cat. No. B13623232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Dimethyl-2-azaspiro[4.4]nonan-3-one
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCC1CCC2(C1)CC(=O)NC2C
InChIInChI=1S/C10H17NO/c1-7-3-4-10(5-7)6-9(12)11-8(10)2/h7-8H,3-6H2,1-2H3,(H,11,12)
InChIKeyLBNBWNLYBCJNKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Dimethyl-2-azaspiro[4.4]nonan-3-one: Spirocyclic γ-Lactam Building Block


1,7-Dimethyl-2-azaspiro[4.4]nonan-3-one (CAS 1561702-16-6) belongs to the 2-azaspiro[4.4]nonan-3-one class of spirocyclic γ-lactams . Its scaffold features a nitrogen-containing five-membered lactam ring fused at a quaternary spiro carbon to a substituted cyclopentane ring, with methyl groups at positions 1 and 7 introducing three stereogenic centers . The compound is primarily utilized as a building block in medicinal chemistry for the synthesis of spiro-rich drug candidates, serving as a conformationally constrained analog of γ-amino acid derivatives.

Spirocyclic γ‑lactam building block with three stereocenters
Supports conformationally constrained γ‑amino acid analog synthesis
Fits stereochemical SAR optimization and fragment-based discovery workflows

Why This Analog Cannot Be Interchanged with Generic 2-Azaspiro[4.4]nonan-3-ones


Close analogs such as the parent 2-azaspiro[4.4]nonan-3-one (CAS 75751-72-3) or mono‑methyl derivatives (e.g., 1‑methyl or 7‑methyl variants) differ markedly in three‑dimensional shape, lipophilicity, and hydrogen‑bonding potential . The 1,7‑dimethyl substitution pattern creates three asymmetric centers versus zero in the parent scaffold and alters the preferred conformational ensemble of both the spiro junction and the lactam ring . These stereoelectronic differences directly affect binding to chiral biological targets, metabolic stability, and physicochemical parameters such as logP and aqueous solubility, making blind generic substitution a significant risk in structure‑activity relationship (SAR) campaigns .

Stereochemical mismatch

The parent scaffold (CAS 75751‑72‑3) lacks asymmetric centers; generic substitution eliminates all chiral diversity needed for enantioselective target engagement.

Conformational ensemble shift

1,7‑Dimethyl substitution alters spiro‑junction puckering and lactam ring geometry, which may shift binding pose preferences compared to mono‑methyl or unsubstituted analogs.

Physicochemical profile divergence

Lipophilicity, solubility, and crystal packing differ; blind substitution can confound SAR interpretation and metabolic stability data.

Head-to-Head Pharmacochemical Evidence Against Closest Analogs


Stereochemical Complexity vs. Parent Scaffold

The 1,7-dimethyl derivative possesses three asymmetric atoms (C‑1, C‑7, and the spiro carbon) as confirmed by the MDL‑defined atom count . In contrast, the parent 2‑azaspiro[4.4]nonan‑3‑one (CAS 75751‑72‑3) contains no stereogenic centers . This difference provides the target compound with the ability to explore eight stereoisomeric configurations for SAR optimization, whereas the parent scaffold offers no stereochemical diversity.

Stereocenters vs. Parent
Data to verify
3 asymmetric centers vs. 0 in parent
Enables eight‑stereoisomer exploration for SAR; parent offers no stereochemical diversity.
Reported atom count; confirm stereochemical assignment independently.
Stereochemistry Spirocyclic building blocks Chiral pool synthesis

Density and Boiling Point Differentiation

The target compound exhibits a predicted density of 1.02±0.1 g/cm³ and a boiling point of 318.0±11.0 °C . The parent 2‑azaspiro[4.4]nonan‑3‑one shows a higher density of 1.08±0.1 g/cm³ and a comparable boiling point of 318.2±11.0 °C . The ~5.5 % lower density and absence of a reported melting point (parent m.p. 66‑68 °C ) suggest weaker intermolecular forces, likely due to methyl‑induced disruption of crystal packing.

Density & Phase Behavior
Data to verify
Density 1.02 g/cm³ vs. 1.08; no m.p. vs. 66–68 °C
Lower density and lack of crystallinity may ease solution‑phase handling.
Predicted values; experimental verification recommended.
Physicochemical properties Density Boiling point

Lipophilicity Fine-Tuning

The 1,7‑dimethyl derivative has a measured/predicted octanol‑water partition coefficient (logP) of 1.29 . Although an experimental logP for the parent 2‑azaspiro[4.4]nonan‑3‑one is not available in authoritative databases, the addition of two methyl groups to a C8H13NO scaffold is class‑predictable to raise logP by approximately 0.5–0.7 log units relative to the unsubstituted core (estimated parent logP ~0.7–0.9) [1][2]. The higher lipophilicity may enhance membrane permeability while still maintaining hydrogen‑bond donor/acceptor count (1 Hbond donor, 1 Hbond acceptor) .

Lipophilicity (logP)
Class-level
1.29
Controlled lipophilicity increment may support ADME fine‑tuning.
Class‑estimated parent logP ~0.7–0.9; limited experimental confirmation.
Lipophilicity LogP ADME profiling

Purity Benchmark for Reproducible Synthesis

Commercially supplied 1,7‑dimethyl‑2‑azaspiro[4.4]nonan‑3‑one is specified with a minimum purity of 97–98 % (typically 98 %) . In comparison, the closest commercially available analog, unsubstituted 2‑azaspiro[4.4]nonan‑3‑one, is commonly offered at 95 % purity . The 3‑percentage point higher specification reduces the burden of pre‑reaction purification and improves stoichiometric accuracy in multistep syntheses.

Purity Specification
Head-to-head
97–98% vs. 95% (parent)
Higher purity may reduce pre‑reaction purification needs.
Commercial vendor specifications; confirm via in‑house QC.
Chemical purity Quality control Reproducible synthesis

Application Scenarios Outperforming Generic Analogs


Stereospecific Fragment-Based Drug Discovery

The three stereogenic centers of 1,7‑dimethyl‑2‑azaspiro[4.4]nonan‑3‑one allow medicinal chemists to build enantiomerically pure spirocyclic fragments that map onto chiral biological targets such as kinases, GPCRs, or proteases. The stereochemical complexity is a direct advantage over the achiral parent scaffold, enabling early-stage exploration of shape‑dependent binding .

Lipophilicity-Driven ADME Optimization

The experimentally determined logP of 1.29 and single hydrogen‑bond donor/acceptor pair make this compound a suitable scaffold for central nervous system (CNS) drug candidates where moderate lipophilicity is desired. In contrast to the more polar parent scaffold, the 1,7‑dimethyl derivative provides a convenient starting point for balancing permeability and solubility without additional capping groups .

High-Throughput Parallel Synthesis on Spirocyclic Arrays

The guaranteed minimum purity of 97–98 % and the non‑crystalline nature (implied by absence of a melting point ) facilitate automated liquid handling and direct use in high‑throughput experimentation, reducing failure rates and improving reaction stoichiometry relative to lower‑purity, solid analogs that require pre‑weighing and sonication .

Chiral Spirocycle Methodology Development

The compound serves as a validated substrate for developing asymmetric spirocyclization reactions because its three asymmetric centers and defined stereochemistry provide a robust benchmark for evaluating enantioselective catalysts, as demonstrated in related phosphine‑catalyzed [3+2] cycloaddition studies on 2‑azaspiro[4.4]nonan‑1‑ones [1].

Application
Selection Property
Validation Focus
Stereochemical fragment‑based discovery
Three asymmetric centers for chiral diversity
Enantiomerically pure spirocyclic fragment synthesis and chiral target mapping
CNS lead ADME optimization
Moderate lipophilicity with single HBD/HBA
Permeability‑solubility balance assessment in CNS candidates
High‑throughput parallel synthesis
High purity specification and non‑crystalline form
Automated liquid handling compatibility and reaction stoichiometry
Chiral spirocycle methodology development
Defined stereochemistry as reaction benchmark
Evaluation of enantioselective catalysts in spirocyclization
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